BenchChemオンラインストアへようこそ!

(4-formyl-2-methoxyphenyl) N,N-diphenylcarbamate

Medicinal Chemistry Chemical Biology Synthetic Methodology

(4-Formyl-2-methoxyphenyl) N,N-diphenylcarbamate is a synthetic phenyl carbamate derivative containing a formyl (-CHO) and methoxy (-OCH₃) substitution on the phenyl ring with an N,N-diphenyl carbamate ester moiety. As a class, N,N-diphenylcarbamates have been investigated as modulators of the N-formyl peptide 2 receptor (FPR2) and as cholinesterase inhibitors.

Molecular Formula C21H17NO4
Molecular Weight 347.37
CAS No. 526190-54-5
Cat. No. B2670388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-formyl-2-methoxyphenyl) N,N-diphenylcarbamate
CAS526190-54-5
Molecular FormulaC21H17NO4
Molecular Weight347.37
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H17NO4/c1-25-20-14-16(15-23)12-13-19(20)26-21(24)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
InChIKeyWGIOJTZTNRCUDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Formyl-2-methoxyphenyl) N,N-diphenylcarbamate (CAS 526190-54-5): Structural and Biological Baseline for Procurement Evaluation


(4-Formyl-2-methoxyphenyl) N,N-diphenylcarbamate is a synthetic phenyl carbamate derivative containing a formyl (-CHO) and methoxy (-OCH₃) substitution on the phenyl ring with an N,N-diphenyl carbamate ester moiety . As a class, N,N-diphenylcarbamates have been investigated as modulators of the N-formyl peptide 2 receptor (FPR2) and as cholinesterase inhibitors [1][2]. The presence of a reactive formyl group distinguishes this compound from simpler carbamate analogs, providing a synthetic handle for further chemical diversification through reductive amination or other aldehyde-specific reactions .

Why (4-Formyl-2-methoxyphenyl) N,N-diphenylcarbamate Cannot Be Replaced by Generic Phenyl Carbamates


Generic substitution among phenyl carbamates is unreliable because the N,N-diphenyl substitution pattern critically influences biological selectivity and binding mode, while the formyl group provides a unique reactive handle absent in simpler analogs. Published structure-activity relationship (SAR) data on related O-aromatic N,N-disubstituted carbamates demonstrate that N,N-diphenyl substituted representatives exhibit distinct selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), mediated through interactions at peripheral anionic sites [1]. In contrast, N-monophenyl carbamates such as 4-formyl-2-methoxyphenyl phenylcarbamate (CAS 76455-58-8) lack the second phenyl ring and have no documented selectivity profile . Furthermore, the formyl group enables chemical diversification (e.g., reductive amination, hydrazone formation) that is impossible with non-formyl analogs, making this compound the preferred choice for applications requiring both biological screening and downstream synthetic elaboration [1].

Quantitative Differentiation Evidence for (4-Formyl-2-methoxyphenyl) N,N-diphenylcarbamate (CAS 526190-54-5)


Synthetic Handle Uniqueness: Formyl Group Enables Diversification Chemistry Unavailable in Non-Formyl Carbamate Analogs

The 4-formyl group on the phenyl ring provides a reactive aldehyde handle for chemo-selective transformations, including reductive amination, hydrazone/oxime formation, and Grignard additions. Structurally closest analog 4-formyl-2-methoxyphenyl N-phenylcarbamate (CAS 76455-58-8) has been documented as a synthetic intermediate where the formyl group undergoes oxidation, reduction, and nucleophilic substitution reactions, enabling downstream diversification into carboxylic acids, alcohols, and substituted derivatives that are inaccessible from non-formyl analogs . The target compound retains this reactivity while adding the N,N-diphenyl moiety, combining synthetic versatility with the pharmacological advantages of diphenyl substitution.

Medicinal Chemistry Chemical Biology Synthetic Methodology

Inferred Butyrylcholinesterase (BChE) Selectivity Advantage of N,N-Diphenyl Substitution Over N-Monophenyl Carbamates

While direct IC₅₀ data for (4-formyl-2-methoxyphenyl) N,N-diphenylcarbamate against cholinesterases is not publicly available, class-level evidence from a published series of twenty O-aromatic N,N-disubstituted carbamates demonstrates that the N,N-diphenyl substitution pattern is a key structural determinant for BChE selectivity. In that study, 2-(phenylcarbamoyl)phenyl diphenylcarbamate—the closest structurally characterized N,N-diphenylcarbamate—achieved an IC₅₀ of 1.60 µM against BChE, representing the most potent BChE inhibition in the entire series and showing distinct selectivity over AChE [1]. Molecular docking results from the same study attribute this selectivity to enhanced non-covalent interactions at peripheral anionic sites of BChE, a feature specifically associated with N,N-diphenyl substituted representatives [1]. By contrast, N-monophenyl carbamates in the same series generally lacked this selectivity profile. The target compound, bearing the same N,N-diphenylcarbamate pharmacophore, is predicted to share this BChE-selective recognition pattern, distinguishing it from N-monophenyl analogs such as 4-formyl-2-methoxyphenyl N-phenylcarbamate (CAS 76455-58-8), for which no cholinesterase activity has been reported .

Neurodegeneration Alzheimer's Disease Cholinesterase Inhibition

Potential FPR2 Receptor Modulation: Patent Coverage Differentiating N-Phenyl Carbamates from Non-Carbamate Chemotypes

N-Phenyl carbamate derivatives, including those with substituted phenyl rings, are explicitly claimed as modulators of the N-formyl peptide 2 receptor (FPR2) in Allergan's patent portfolio (US 2016/0272581 A1), with therapeutic applications covering ocular inflammatory diseases including wet/dry age-related macular degeneration, uveitis, and dry eye [1]. The patent discloses that these carbamates act as potent and selective FPR2 modulators, distinguishing them from non-carbamate FPR2 ligands such as lipoxin A4 analogs, which suffer from inherent physicochemical instability [1]. While (4-formyl-2-methoxyphenyl) N,N-diphenylcarbamate is not individually exemplified with specific EC₅₀ values in the disclosed patent, its core scaffold falls squarely within the claimed Markush structure. This provides a documented intellectual property and mechanistic framework for FPR2-targeted research that is absent for non-carbamate alternatives.

Inflammation Immunology GPCR Pharmacology

Molecular Docking Profile: N,N-Diphenyl Substitution Engages Peripheral Anionic Sites Not Accessible to Mono-Phenyl Analogs

Molecular docking studies on related N,N-disubstituted carbamates published by Kratky et al. (2016) demonstrate that N,N-diphenyl substituted carbamates achieve favorable binding poses at the peripheral anionic site (PAS) of both AChE and BChE, forming aromatic stacking and hydrophobic interactions that are geometrically inaccessible to N-monophenyl or N-alkyl-N-phenyl analogs [1]. Specifically, the two N-phenyl rings engage in distinct π-π and hydrophobic contacts with PAS residues, contributing to the observed BChE selectivity and potency (IC₅₀ = 1.60 µM for the most active diphenylcarbamate). This docking-derived mechanism provides a structural rationale for why the N,N-diphenyl substitution pattern is non-interchangeable with simpler N-substitution patterns. The target compound, bearing the identical N,N-diphenylcarbamate group, is predicted to recapitulate these PAS interactions.

Molecular Modeling Structure-Based Design Enzyme Inhibition

Procurement-Driven Application Scenarios for (4-Formyl-2-methoxyphenyl) N,N-diphenylcarbamate


FPR2-Focused Anti-Inflammatory Drug Discovery Programs

This compound serves as a privileged starting point for FPR2 modulator development, as its N-phenyl carbamate scaffold is explicitly claimed in Allergan's FPR2 modulator patents [1]. Research groups investigating ocular inflammatory diseases (dry AMD, uveitis, dry eye) or systemic inflammatory conditions can use this compound to explore FPR2-mediated pharmacology with a documented IP position, avoiding the stability liabilities of endogenous lipid-derived FPR2 ligands [1]. The formyl group permits late-stage diversification to optimize potency and pharmacokinetics without altering the core carbamate pharmacophore.

BChE-Selective Inhibitor Development for Neurodegenerative Disease

Based on class-level evidence that N,N-diphenylcarbamates exhibit BChE-selective inhibition with IC₅₀ values as low as 1.60 µM [1], this compound is suitable for medicinal chemistry campaigns targeting butyrylcholinesterase in moderate-to-severe Alzheimer's disease. The structural combination of the N,N-diphenylcarbamate pharmacophore (driving BChE selectivity) and the formyl group (enabling parallel library synthesis) makes it an efficient core scaffold for hit-to-lead optimization, outperforming N-monophenyl carbamate analogs that lack a documented BChE selectivity profile [2].

Chemical Biology Probe Development Requiring Bifunctional Reactivity

The dual functionality—a formyl group for bioconjugation (e.g., hydrazone ligation to probes, affinity tags, or solid supports) and an N,N-diphenylcarbamate for target engagement—makes this compound uniquely suited for chemical biology applications [1]. Unlike non-formyl carbamates that require additional functionalization steps, this compound can be directly conjugated to aminooxy- or hydrazide-functionalized reporters while preserving the carbamate pharmacophore, reducing the synthetic burden for probe development.

Structure-Based Computational Screening and Pharmacophore Validation

Molecular docking evidence indicates that N,N-diphenyl substituted carbamates engage peripheral anionic sites (PAS) of cholinesterases through dual aromatic interactions [1]. Computational chemistry groups can use this compound as a PAS-targeting pharmacophore template for virtual screening, scaffold hopping, or pharmacophore model generation. The formyl group provides a convenient vector for in silico library enumeration, enabling computational exploration of chemical space that is simply not possible with non-formyl analogs.

Quote Request

Request a Quote for (4-formyl-2-methoxyphenyl) N,N-diphenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.